1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-
Description
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy- is a nitrogen-containing heterocyclic compound featuring a pyrrolopyridine core substituted with an ethoxy group at the 3-position and an amine group at the 5-position. The ethoxy substituent likely influences electronic distribution, solubility, and steric interactions compared to other derivatives .
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-ethoxy-1H-pyrrolo[2,3-b]pyridin-5-amine |
InChI |
InChI=1S/C9H11N3O/c1-2-13-8-5-12-9-7(8)3-6(10)4-11-9/h3-5H,2,10H2,1H3,(H,11,12) |
InChI Key |
QSDVHJYREJJORC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CNC2=C1C=C(C=N2)N |
Origin of Product |
United States |
Preparation Methods
Key Steps:
Hydrogenolysis :
Ethoxylation at Position 3 :
Amine Introduction at Position 5 :
Cyclo-Condensation of 2-Amino-pyrrole Derivatives
This route constructs the pyrrolo[2,3-b]pyridine core via cyclo-condensation, followed by late-stage functionalization:
Procedure:
Core Formation :
Ethoxy Installation :
Cyanide to Amine Conversion :
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclo-condensation | AcOH, HCl, Δ | 65% |
| 2 | SNAr | NaOEt, DMF, 80°C | 80% |
| 3 | Reduction | H₂/Ni, EtOH | 90% |
One-Pot Tandem Reactions
A streamlined approach combines multiple transformations in a single pot:
- Simultaneous Ethoxylation and Amination :
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Hydrogenation/SNAr | 3 | 50–60 | High-purity intermediates | Multi-step, cost-intensive catalysts |
| Cyclo-Condensation | 3 | 45–50 | Core built with substituents | Limited substrate flexibility |
| Cross-Coupling | 2 | 60–65 | Modular, scalable | Sensitive to oxygen/moisture |
| One-Pot Tandem | 1 | 55 | Time-efficient | Lower yield, specialized equipment |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The compound undergoes regioselective electrophilic attacks at the 3-position (para to the ethoxy group) and 2-position (ortho to pyrrolic NH), as demonstrated in these reactions:
A rare 2-position nitration (22% yield) occurs under strongly acidic conditions due to steric hindrance from the ethoxy group .
Condensation Reactions
The amine group at position 5 participates in cyclocondensation with active methylene compounds:
Mechanistic studies reveal a three-step pathway:
-
Imine formation : Nucleophilic attack by the 5-amine on carbonyl carbon
-
Proton transfer : Generation of leaving group (e.g., ethanol from ethyl cyanoacetate)
-
Cyclization : CN group attack on imine carbon to form fused bicyclic system
Cross-Coupling Reactions
The ethoxy group enables palladium-mediated transformations:
python# Suzuki-Miyaura coupling example (adapted from [4]) substrate = 3-ethoxy-1H-pyrrolo[2,3-b]pyridin-5-amine catalyst = Pd(PPh₃)₄ (2 mol%) base = K₂CO₃ solvent = DME/H₂O (3:1) temperature = 80°C yield = 68-72%
This protocol introduces aryl/heteroaryl groups at the 3-position while preserving the amine functionality.
Mannich and Aldehyde Reactions
The NH group in the pyrrole ring participates in:
-
Mannich reaction
Reagents: Formaldehyde + morpholine
Product: 3-Ethoxy-5-amino-2-(morpholinomethyl)pyrrolopyridine (91% yield) -
Aldehyde condensation
Example: Benzaldehyde → Di-3-(1H-pyrrolo[2,3-b]pyridyl)methane
Conditions: EtOH, Δ, 6 hr
Significance: Creates dimeric structures with enhanced π-stacking capacity
Ethoxy Group Modifications
Amine Group Reactions
| Reaction | Conditions | Outcome |
|---|---|---|
| Acylation | AcCl, pyridine | 5-Acetamido derivative |
| Sulfonylation | TosCl, Et₃N | 5-Tosylamide |
| Diazotization | NaNO₂/HBF₄, 0°C | 5-Diazo intermediate |
Oxidation
-
Side chain oxidation : Ethoxy → ketone (KMnO₄/H₂SO₄)
-
Ring oxidation : Forms N-oxide
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: This compound has shown promise as a probe for studying biological processes due to its ability to interact with biomolecules.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) family, which plays a crucial role in cell proliferation and migration . By binding to the receptor’s active site, the compound prevents the activation of downstream signaling pathways, leading to reduced cell growth and migration.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
- 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy- : Ethoxy (-OCH₂CH₃) substituent at position 3; amine (-NH₂) at position 4.
- 1-Methyl-1H-Pyrrolo[2,3-b]pyridin-5-amine (CAS 883986-76-3): Methyl (-CH₃) at position 1; amine at position 5. Molecular formula: C₈H₉N₃; molecular weight: 147.18 .
- 1H-Pyrrolo[2,3-c]pyridin-5-amine (CAS 174610-12-9): Isomeric core ([2,3-c] vs. [2,3-b]) with amine at position 5. Molecular formula: C₇H₇N₃; molecular weight: 133.15 .
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy- | Not provided | Likely C₉H₁₁N₃O | ~177.2 (calc.) | 3-OCH₂CH₃, 5-NH₂ |
| 1-Methyl-1H-Pyrrolo[2,3-b]pyridin-5-amine | 883986-76-3 | C₈H₉N₃ | 147.18 | 1-CH₃, 5-NH₂ |
| 1H-Pyrrolo[2,3-c]pyridin-5-amine | 174610-12-9 | C₇H₇N₃ | 133.15 | Isomeric core, 5-NH₂ |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine | 507462-51-3 | C₇H₆BrN₃ | 212.05 | 3-NH₂, 5-Br |
Physicochemical Properties
- Boiling Point : The methyl derivative (CAS 883986-76-3) has a boiling point of 332.9°C , while the ethoxy variant’s boiling point is expected to be higher due to increased molecular weight and polarity.
- Stability : The [2,3-c] isomer (CAS 174610-12-9) is available at 98% purity , suggesting robust synthetic protocols, whereas data on the 3-ethoxy derivative’s stability is lacking.
Biological Activity
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy- is a nitrogen-containing heterocyclic compound notable for its structural and functional properties. This compound features a pyrrolo[2,3-b]pyridine core, characterized by a fused pyrrole and pyridine structure. Its molecular formula is C16H16N2O3S, with a molecular weight of 316.4 g/mol. The ethoxy substitution at the 3-position and the presence of a sulfonyl group attached to a phenyl ring enhance its potential applications in various chemical and biological contexts.
Biological Activity Overview
Research indicates that derivatives of 1H-Pyrrolo[2,3-b]pyridin-5-amine exhibit significant biological activities, particularly in oncology. Notably, compounds derived from this structure have shown potent inhibitory effects against fibroblast growth factor receptors (FGFRs), which are critical in various cancers. Specific derivatives have demonstrated IC50 values in the nanomolar range against FGFR1, 2, and 3, indicating their potential as therapeutic agents in cancer treatment .
The biological activity of this compound is largely attributed to its interactions with specific enzymes and receptors involved in disease processes. For instance, it has been evaluated for its inhibitory activity against SGK-1 kinase and other molecular targets associated with cancer pathways. These interactions are crucial for understanding its therapeutic potential and guiding further drug development efforts .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1H-Pyrrolo[2,3-b]pyridin-5-amine, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | Base structure without substituents | Lacks functional groups that enhance bioactivity |
| 1H-Pyrrolo[2,3-d]pyrimidine | Pyrimidine instead of pyridine | Different biological activity profile |
| 2-Aminoquinoline | Contains amino group on a quinoline | Known for different pharmacological properties |
| Thienopyrimidine | Contains sulfur in place of nitrogen | Exhibits distinct interactions with biological targets |
This table highlights how the specific functional groups and biological activities of 1H-Pyrrolo[2,3-b]pyridin-5-amine set it apart from its analogs .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Inhibition of FGFRs : A study demonstrated that certain derivatives exhibited IC50 values in the low nanomolar range against FGFRs, suggesting strong potential as anti-cancer agents .
- SGK-1 Kinase Inhibition : Research indicated that compounds based on this structure effectively inhibit SGK-1 kinase, which plays a role in various cellular processes related to cancer progression .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the pyrrolopyridine scaffold could significantly enhance biological activity against targeted kinases .
Q & A
Q. What are the recommended synthetic routes for 3-ethoxy-1H-pyrrolo[2,3-b]pyridin-5-amine?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling (using aryl boronic acids, Pd(PPh₃)₄, and K₂CO₃ in toluene/EtOH/H₂O at 90–105°C) is effective for introducing aryl/heteroaryl groups at the 3-position . Ethoxylation can be achieved by substituting the halogen at position 3 with sodium ethoxide under reflux conditions. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., exact mass 133.064 for the core structure ). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions. For example, the ethoxy group’s protons appear as a triplet (δ 1.3–1.5 ppm) and quartet (δ 3.8–4.0 ppm) in CDCl₃. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Avoid inhalation or skin contact due to uncharacterized toxicity. Use fume hoods, nitrile gloves, and lab coats. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store at room temperature in airtight containers under inert gas (N₂/Ar) to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the ethoxy substituent’s role in biological activity?
- Methodological Answer : Design analogs with substituents of varying electronic and steric properties (e.g., methoxy, fluorine, or bulkier alkoxy groups) at position 3. Test these analogs against target proteins (e.g., kinases or GPCRs) using enzymatic assays or cellular models. Compare IC₅₀ values to quantify the ethoxy group’s contribution to binding affinity. Computational docking (e.g., AutoDock Vina) can predict interactions with active sites .
Q. What strategies optimize the Suzuki coupling step in synthesizing 3,5-disubstituted analogs?
- Methodological Answer : Optimize catalyst loading (e.g., 2–5 mol% Pd(PPh₃)₄), solvent systems (toluene/EtOH/H₂O in 4:1:1 ratio), and reaction temperature (90–105°C). Pre-activate boronic acids via pinacol ester formation to enhance stability. Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane). Post-coupling purification via recrystallization (ethanol/water) improves yield .
Q. How should researchers address discrepancies in spectroscopic data across studies?
- Methodological Answer : Cross-validate data using multiple techniques (e.g., HRMS + NMR + IR). For conflicting NMR shifts, check solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and calibration. Reproduce synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Compare results with literature analogs (e.g., 1-methyl derivatives ) to identify systematic errors .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
